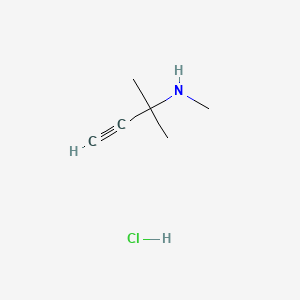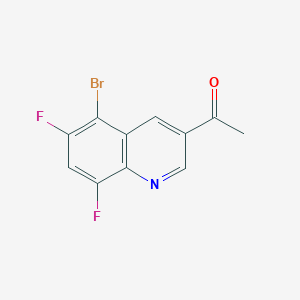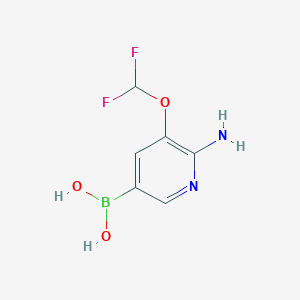
(6-Amino-5-(difluoromethoxy)pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Amino-5-(difluoromethoxy)pyridin-3-yl)boronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a boronic acid moiety attached to a pyridine ring. These functional groups make it a versatile reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent, such as ethanol or water.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: (6-Amino-5-(difluoromethoxy)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Primary amines.
Substitution: Substituted pyridine derivatives.
科学的研究の応用
Chemistry: In organic synthesis, (6-Amino-5-(difluoromethoxy)pyridin-3-yl)boronic acid is used as a building block for the construction of complex molecules. It is particularly valuable in the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds .
Biology: This compound has potential applications in the development of biologically active molecules. Its boronic acid group can interact with biological targets, such as enzymes and receptors, making it a useful tool in medicinal chemistry.
Medicine: In medicinal chemistry, this compound can be used to design and synthesize new drugs. Its unique structure allows for the creation of molecules with specific biological activities.
Industry: In the chemical industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and materials science. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
作用機序
The mechanism of action of (6-Amino-5-(difluoromethoxy)pyridin-3-yl)boronic acid involves its interaction with molecular targets through its functional groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding . The amino group can participate in hydrogen bonding and electrostatic interactions, while the difluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability.
類似化合物との比較
(6-(Difluoromethoxy)pyridin-3-yl)boronic acid: Lacks the amino group, which may affect its reactivity and biological activity.
3-Pyridinylboronic acid: Lacks both the amino and difluoromethoxy groups, making it less versatile in certain reactions.
Uniqueness: (6-Amino-5-(difluoromethoxy)pyridin-3-yl)boronic acid is unique due to the presence of all three functional groups (amino, difluoromethoxy, and boronic acid) on the pyridine ring. This combination of functional groups enhances its reactivity and makes it a valuable reagent in various chemical and biological applications.
特性
分子式 |
C6H7BF2N2O3 |
|---|---|
分子量 |
203.94 g/mol |
IUPAC名 |
[6-amino-5-(difluoromethoxy)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C6H7BF2N2O3/c8-6(9)14-4-1-3(7(12)13)2-11-5(4)10/h1-2,6,12-13H,(H2,10,11) |
InChIキー |
GBGPSILJMXZUEA-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(N=C1)N)OC(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide](/img/structure/B13453985.png)
![Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B13453987.png)

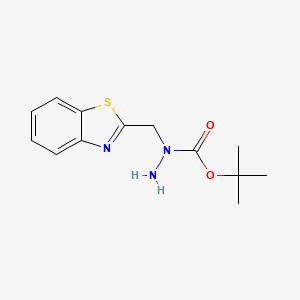

![Tert-butyl 7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate hydrochloride](/img/structure/B13454015.png)

![methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylate](/img/structure/B13454036.png)
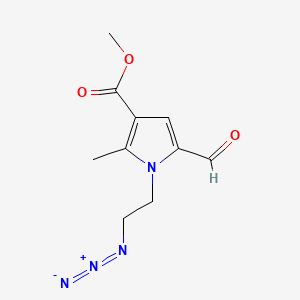
![4-{2-[4-(Trifluoromethyl)phenyl]ethynyl}benzoic acid](/img/structure/B13454040.png)
amine hydrochloride](/img/structure/B13454043.png)
